N-Methyl-(2-thienylmethyl)amine

Description

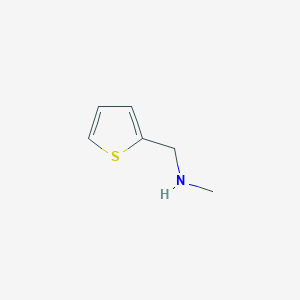

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXJMSRLGMWEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331176 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58255-18-8 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58255-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

N-Methyl-(2-thienylmethyl)amine, a secondary amine featuring a thiophene moiety, serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural combination of a lipophilic, aromatic thiophene ring and a secondary amine group imparts favorable physicochemical properties, rendering it a valuable intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, analytical characterization, and known applications of this compound, with a particular focus on its role in drug discovery and development.

Introduction: The Strategic Importance of the Thienylmethylamine Scaffold

The thiophene ring is a privileged heterocycle in medicinal chemistry, known to be a bioisostere of the benzene ring but with distinct electronic properties that can modulate a molecule's metabolic stability, potency, and selectivity. The incorporation of a methylamine side chain introduces a basic center, crucial for forming salts with improved solubility and for establishing key interactions with biological targets such as receptors and enzymes. The strategic combination of these two moieties in this compound creates a versatile scaffold that has been leveraged in the synthesis of a range of biologically active compounds. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic profile, is a well-established principle in drug design, further underscoring the utility of this particular amine.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 58255-18-8 | [2][3][4] |

| Molecular Formula | C₆H₉NS | [2] |

| Molecular Weight | 127.21 g/mol | [5] |

| Boiling Point | 170.3 °C at 760 mmHg | N/A |

| Density | 1.055 g/cm³ | N/A |

| Flash Point | 56.8 °C | N/A |

| Appearance | Colorless to light yellow liquid/powder | N/A |

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.

Synthetic Pathway: Reductive Amination

The reductive amination pathway offers a straightforward and high-yielding route to this compound. The reaction involves the condensation of thiophene-2-carboxaldehyde and methylamine to form an imine, which is subsequently reduced in situ by a suitable reducing agent like sodium borohydride.

Caption: Reductive amination of thiophene-2-carboxaldehyde.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures for reductive amination of carbonyl compounds.

Materials:

-

Thiophene-2-carboxaldehyde

-

Methylamine solution (e.g., 2M in Methanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride

-

Diethyl ether

-

Hydrochloric acid (2M)

-

Sodium hydroxide (10% w/v)

-

Anhydrous potassium carbonate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde in methanol.

-

Add a commercially available solution of methylamine in methanol (2M) to the flask.

-

To this mixture, add titanium(IV) isopropoxide and allow the reaction to stir at room temperature for 5-6 hours. This facilitates the formation of the intermediate imine.

-

Reduction: After the imine formation is complete, carefully add solid sodium borohydride portion-wise to the reaction mixture.

-

Continue stirring for an additional 2 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (2 x 20 mL).

-

Combine the organic extracts and extract with 2M hydrochloric acid (2 x 10 mL) to separate the amine product from any unreacted starting material.

-

Isolation: Make the acidic aqueous solution alkaline (pH ~10) by the slow addition of 10% (w/v) aqueous sodium hydroxide.

-

Extract the alkaline aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate in vacuo to yield the pure this compound.

Reactivity Profile

As a secondary amine, this compound undergoes typical reactions of this functional group. These include:

-

N-Alkylation and N-Arylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl or aryl halides to form tertiary amines.

-

Amide Formation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

-

Salt Formation: As a basic compound, it readily forms salts with various acids, a property often exploited to improve the solubility and handling of amine-containing compounds in pharmaceutical formulations.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of synthesized this compound. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Thiophene Protons: Multiplets in the aromatic region (~6.9-7.3 ppm).- Methylene Protons (-CH₂-): A singlet or a multiplet adjacent to the thiophene ring (~3.8-4.0 ppm).- N-Methyl Protons (-CH₃): A singlet at ~2.4 ppm.- N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - Thiophene Carbons: Peaks in the aromatic region (~124-142 ppm).- Methylene Carbon (-CH₂-): A peak around 50-60 ppm.- N-Methyl Carbon (-CH₃): A peak around 35-45 ppm. |

| IR Spectroscopy | - N-H Stretch: A characteristic absorption band for a secondary amine in the range of 3300-3500 cm⁻¹ (typically a single, sharp band).- C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C Stretch (thiophene): Absorptions in the 1400-1600 cm⁻¹ region.- C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.[6] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 127.- Fragmentation: A prominent fragment corresponding to the loss of a methyl group (m/z = 112) and a fragment corresponding to the thienylmethyl cation (m/z = 97). |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its presence in patented molecules highlights its utility in targeting a range of biological systems.

Role as a Key Intermediate

Several patents list this compound (CAS 58255-18-8) as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This underscores its reliability and versatility in multi-step synthetic routes aimed at producing novel drug candidates.

Incorporation into Biologically Active Scaffolds

The thienylmethylamine moiety has been incorporated into various scaffolds with diverse biological activities. For instance, related thienylazolylalkoxyethanamines have been investigated for their analgesic properties. The N-methyl group in such structures can be crucial for modulating receptor affinity and pharmacokinetic properties.

Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar amines, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chemically significant and commercially available building block with demonstrable utility in organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable properties imparted by the thiophene and N-methylamine moieties, makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to aid researchers and scientists in leveraging this versatile molecule in their own discovery and development endeavors.

References

-

PubChem. amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-(2-thienylmethyl)imidazol-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US-11352330-B2: (12) United States Patent.

- Google Patents. US-10640472-B2: United States Patent.

-

Figshare. N‑Methylmelamines: Synthesis, Characterization, and Physical Properties. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.

-

PubChem. Pharmaceutical composition, methods for treating and uses thereof - Patent US-11666590-B2. Available from: [Link]

-

PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. THIENYLAZOLYLALCOXYETHA...

-

ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

- Google Patents. US5700945A - Process for preparing nizatidine.

-

ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PMC. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

-

PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. data.epo.org [data.epo.org]

An In-Depth Technical Guide to N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-(2-thienylmethyl)amine, a secondary amine of interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol via reductive amination, and offers a thorough analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a key intermediate in the development of novel molecular entities.

Introduction

This compound, registered under CAS number 58255-18-8, is a heterocyclic amine featuring a thiophene ring linked to a methylaminomethyl group. Its structure makes it a valuable building block in medicinal chemistry and materials science, where the thiophene moiety can impart specific electronic and conformational properties to a target molecule. This guide offers a senior application scientist's perspective on the synthesis, characterization, and handling of this versatile intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Data of this compound [1]

| Property | Value |

| CAS Number | 58255-18-8 |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | 170.3 °C at 760 mmHg |

| Density | 1.055 g/cm³ |

| Flash Point | 56.8 °C |

| XLogP3 | 1.1 |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with methylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Underlying Principles and Mechanism

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity. The reaction is typically carried out under mildly acidic conditions which are necessary to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. A selective reducing agent, such as sodium borohydride (NaBH₄), is then used to reduce the imine C=N bond to a C-N single bond. Sodium borohydride is often chosen for its compatibility with alcoholic solvents and its milder reactivity compared to reagents like lithium aluminum hydride, which would also reduce the starting aldehyde.

The overall transformation is depicted below:

Sources

Synthesis of N-Methyl-(2-thienylmethyl)amine

An In-Depth Technical Guide to the

Abstract

N-Methyl-(2-thienylmethyl)amine is a valuable secondary amine incorporating the thiophene moiety, a key heterocycle in medicinal chemistry and materials science.[1] This guide provides a detailed examination of the principal synthetic routes to this compound, intended for researchers and professionals in organic synthesis and drug development. We will explore two primary, field-proven methodologies: direct one-pot reductive amination and a two-step sequence involving the synthesis of a primary amine precursor followed by Eschweiler-Clarke methylation. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The structural motif of this compound, which combines a biologically significant thiophene ring with a secondary N-methyl amine, makes it a versatile building block in organic synthesis.[1] The introduction of a methyl group to a nitrogen atom can significantly alter the physical, chemical, and pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl effect".[2] This modification can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Consequently, robust and efficient synthesis of this compound is of considerable interest.

This guide focuses on the two most reliable and scalable synthetic strategies, providing the necessary detail for successful laboratory implementation.

Synthetic Strategy I: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction between a carbonyl compound and an amine to form an intermediate imine, which is subsequently reduced to the target amine.[3][4] This one-pot procedure is highly efficient for generating this compound directly from thiophene-2-carboxaldehyde.

Principle and Rationale

The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by dehydration to form an N-methyliminium ion, which is then reduced in situ. While various reducing agents can be used, a combination of titanium(IV) isopropoxide and sodium borohydride offers a mild and effective system.[5]

-

Causality of Reagent Choice:

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄): Acts as a mild Lewis acid and a dehydrating agent. It activates the carbonyl group towards nucleophilic attack and facilitates the formation of the imine intermediate by sequestering water.[5] Its compatibility with a wide range of functional groups makes it superior to harsher acid catalysts.

-

Sodium Borohydride (NaBH₄): A cost-effective and selective reducing agent that readily reduces the iminium ion intermediate to the secondary amine without affecting the thiophene ring.

-

Experimental Workflow: Reductive Amination

-

Materials: (2-thienylmethyl)amine, formic acid (88-95%), formaldehyde (37% aq. solution), 2M hydrochloric acid, sodium hydroxide.

-

Procedure:

-

To a round-bottom flask, add (2-thienylmethyl)amine (10 mmol, 1.0 eq.).

-

Add formic acid (30 mmol, 3.0 eq.) and formaldehyde solution (20 mmol, 2.0 eq.). [6] 3. Heat the reaction mixture at 80-100 °C for 12-18 hours. The evolution of carbon dioxide should be observed. [7][6] 4. Cool the mixture to room temperature and acidify with 2M hydrochloric acid.

-

Wash the acidic solution with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer to pH > 10 with cold aqueous sodium hydroxide.

-

Extract the product with diethyl ether (3 x 30 mL), dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure to yield the product.

-

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Direct Reductive Amination | Method 2: Eschweiler-Clarke |

| Number of Steps | One-pot synthesis | Two distinct synthetic steps |

| Starting Materials | Thiophene-2-carboxaldehyde, Methylamine | 2-Thiophenecarbonitrile, Formaldehyde, Formic Acid |

| Key Reagents | Ti(O-iPr)₄, NaBH₄ | LiAlH₄ or H₂/Catalyst, HCOOH |

| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (80-95% for methylation step) [2] |

| Byproducts | Inorganic salts, water | Water, CO₂, inorganic salts |

| Scalability | Good; amenable to large-scale synthesis | Excellent; a classic, robust industrial reaction |

| Considerations | Requires inert atmosphere due to Ti(O-iPr)₄. | Requires synthesis of the primary amine precursor. Formic acid is corrosive. |

| Selectivity | High selectivity for the secondary amine. | Excellent selectivity; avoids over-alkylation to the quaternary salt. [7] |

Purification and Characterization

Purification

The crude product from either method is an oil that can be purified by vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel (using a solvent system such as ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) is effective.

Analytical Characterization

The identity and purity of this compound (C₆H₉NS, M.W. 127.21 g/mol ) should be confirmed using standard analytical techniques. [8][9]

-

¹H NMR (CDCl₃):

-

Thiophene Protons: Three distinct signals in the aromatic region, typically ~6.8-7.2 ppm.

-

Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.0 ppm (2H).

-

N-Methyl Protons (-NH-CH₃): A singlet at approximately 2.4-2.5 ppm (3H).

-

Amine Proton (-NH-): A broad singlet, chemical shift can vary.

-

-

¹³C NMR (CDCl₃):

-

Thiophene Carbons: Signals in the range of ~124-142 ppm.

-

Methylene Carbon (-CH₂-): A signal around 50-55 ppm.

-

N-Methyl Carbon (-CH₃): A signal around 35-40 ppm.

-

-

Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z = 127.

-

FT-IR (neat): Characteristic N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and C=C/C-S stretches from the thiophene ring.

Conclusion

Both direct reductive amination and the two-step Eschweiler-Clarke sequence are highly effective and reliable methods for the synthesis of this compound.

-

Direct Reductive Amination is the more convergent and atom-economical choice, making it ideal for rapid synthesis from a commercially available aldehyde.

-

The Eschweiler-Clarke reaction , while requiring an additional step to prepare the precursor, is an exceptionally robust and dependable method that completely avoids the risk of over-methylation, a critical consideration for ensuring product purity.

The choice of method will depend on the specific project goals, including available starting materials, required scale, and the desired purity profile. Both protocols, when executed with care, provide reliable access to this important synthetic building block.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. [Link]

-

Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH. [Link]

-

A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. (2002). ResearchGate. [Link]

- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.).

-

Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]

-

Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (n.d.). ACS Publications. [Link]

- EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (n.d.).

-

Synthesis of N-Methyl Secondary Amines. (n.d.). [Link]

-

Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. (1990). European Patent Office - EP 0367233 A2. [Link]

-

Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. (2016). ResearchGate. [Link]

-

Synthesis of N-Ethyl-N-methyl-2-thiophene methanamine. (n.d.). PrepChem.com. [Link]

-

N-Methyl-1-(thiophen-2-yl)methanamine. (n.d.). MySkinRecipes. [Link]

-

Eschweiler-Clarke Reaction. (2022). YouTube. [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]

-

amine. (n.d.). PubChem. [Link]

- US6080875A - Method for preparing 2-thienylethylamine derivatives. (n.d.).

-

N-Methyl-1-(thiophen-2-yl)methanamine. (n.d.). PubChem. [Link]

-

Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Thiophene-2-carbaldehyde azine. (n.d.). PMC - NIH. [Link]

-

58255-18-8,this compound. (n.d.). LookChemicals. [Link]

-

Synthesis and characterization of N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4) and their metal complexes. (2024). ResearchGate. [Link]

-

Synthesis of N-Methyl Secondary Amines. (2025). ResearchGate. [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. (n.d.). MDPI. [Link]

-

N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. (n.d.). PubMed Central. [Link]

-

Supplementary Information. (n.d.). [Link]

-

The presence of methyl, methylene, and methine group in H-1 NMR spectrum. (n.d.). ResearchGate. [Link]

Sources

- 1. N-Methyl-1-(thiophen-2-yl)methanamine [myskinrecipes.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. 58255-18-8,this compound [lookchemicals.com]

- 9. parchem.com [parchem.com]

An In-depth Technical Guide to N-Methyl-(2-thienylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-(2-thienylmethyl)amine is a secondary amine featuring a methyl group and a thienylmethyl substituent. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its structure, combining an aromatic heterocyclic ring (thiophene) with a secondary amine, imparts specific physicochemical properties that make it a target of interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its molecular structure, chemical properties, and a representative synthetic protocol, offering a foundational resource for researchers in the field.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound lies in its molecular structure. This compound consists of a thiophene ring linked through a methylene bridge to a methylamino group.

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and database referencing, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| Molecular Formula | C6H9NS | [1][2] |

| Molecular Weight | 127.21 g/mol | [1][2] |

| CAS Number | 58255-18-8 | [1][2] |

| IUPAC Name | N-methyl-1-(thiophen-2-yl)methanamine | N/A |

| Synonyms | (Methyl)[(thiophen-2-yl)methyl]amine, N-(2-Thienylmethyl)methylamine, N-Methyl-2-thiophenemethanamine | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications.

| Property | Value | Source |

| Appearance | Liquid or white powder | [1] |

| Density | 1.055 g/cm³ | [1] |

| Boiling Point | 170.3 °C at 760 mmHg | [1] |

| Flash Point | 56.8 °C | [1] |

Synthesis and Reactivity

This compound is commonly synthesized via reductive amination. This method is widely employed for the formation of amines from carbonyl compounds.

General Synthesis Workflow: Reductive Amination

A general and effective method for preparing N-methyl secondary amines involves the reductive amination of an aldehyde with methylamine.[3]

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of Thiophene-2-carbaldehyde

This protocol is adapted from a general procedure for the synthesis of N-methyl secondary amines.[3]

Materials:

-

Thiophene-2-carbaldehyde

-

Methylamine solution (e.g., 2M in Methanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Diethyl ether (or other suitable organic solvent)

-

Water (deionized)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of thiophene-2-carbaldehyde in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add a solution of methylamine.

-

Allow the mixture to stir at ambient temperature for a designated period to facilitate imine formation.

-

Introduce titanium(IV) isopropoxide to the reaction mixture, which acts as a Lewis acid catalyst and dehydrating agent.

-

After a further period of stirring, carefully add solid sodium borohydride in portions to reduce the intermediate imine to the secondary amine.

-

Once the reduction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water.

-

Filter the resulting inorganic precipitate and wash it with diethyl ether.

-

Separate the organic layer from the aqueous layer. Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by distillation or column chromatography.

Applications in Research and Development

This compound and its derivatives are of significant interest in medicinal chemistry. The thiophene moiety is a common scaffold in many pharmaceutical compounds, and the secondary amine provides a key site for further functionalization.

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1]

-

Scaffold for Drug Discovery: The thienylmethylamine core can be elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents.

-

Organic Synthesis: It is utilized as a building block in various organic reactions to introduce the N-methyl-2-thienylmethyl group into larger molecules.[1]

Conclusion

This compound is a compound with a well-defined molecular structure and a range of applications, particularly in the realm of organic and medicinal chemistry. This guide has provided a detailed overview of its key identifiers, physicochemical properties, and a representative synthetic methodology. A thorough understanding of these fundamental aspects is essential for researchers and scientists working with this versatile chemical building block.

References

-

This compound. LookChemicals. [Link]

-

amine | C11H13NS2 | CID 914033. PubChem. [Link]

-

(2-Thienylmethyl)amine | C5H7NS | CID 34005. PubChem. [Link]

Sources

The Expanding Therapeutic Potential of N-Methyl-(2-thienylmethyl)amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties, enhancing drug-receptor interactions and metabolic profiles.[3] Within this broad class, derivatives of N-Methyl-(2-thienylmethyl)amine are emerging as a versatile and promising group of bioactive compounds. This technical guide provides an in-depth analysis of the known biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, plausible mechanisms of action, and detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Thiophene Scaffold and the Significance of N-Methylation

The five-membered sulfur-containing heterocycle, thiophene, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4] The thiophene nucleus's ability to engage in various biological interactions, coupled with its synthetic tractability, makes it an attractive starting point for drug design.[2]

The addition of an N-Methyl-aminomethyl group at the 2-position of the thiophene ring introduces several key features. The tertiary amine can act as a protonable center at physiological pH, influencing solubility and the potential for ionic interactions with biological targets. The N-methyl group, in particular, has been shown to be a critical structural feature in various classes of antitumor agents, where its presence can be essential for activity.[5] This guide will explore the synthesis and biological evaluation of derivatives built upon this core this compound structure.

Anticancer Activity: Targeting Cellular Proliferation

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms such as topoisomerase inhibition, tyrosine kinase inhibition, and apoptosis induction.[4] While direct studies on this compound derivatives are emerging, related structures provide compelling evidence of their potential cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene-based compounds is highly dependent on the nature and position of substituents. For instance, studies on N-methyl-4-phenoxypicolinamide derivatives, which share an N-methyl amide motif, have shown that specific substitutions on an associated aryl ring can lead to potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[6][7] In one study, compound 8e (a N-methyl-4-phenoxypicolinamide derivative) exhibited potent activity against H460 and HT-29 cell lines with IC50 values of 1.7 µM and 3.0 µM, respectively.[6]

For the this compound scaffold, it is hypothesized that modifications of the amine or addition of substituents to the thiophene ring could significantly modulate activity. Bulky or aromatic groups attached to the nitrogen, for example, could enhance binding to hydrophobic pockets in target enzymes.

Potential Mechanisms of Action

The mechanism of action for many thiophene-containing anticancer agents involves the inhibition of key cellular processes. A plausible mechanism for this compound derivatives could involve the inhibition of kinases or interference with DNA replication, similar to other N-methylated antitumor agents.[5] For example, certain thiophene derivatives have been shown to inhibit VEGFR-2 and EGFR, key tyrosine kinases involved in tumor angiogenesis and proliferation.[8] Another potential pathway is the induction of apoptosis through the generation of reactive oxygen species (ROS), a mechanism observed in other thiophene-based compounds.[4]

Below is a conceptual diagram illustrating a potential kinase inhibition pathway.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1][4]

-

Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Create serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C and 5% CO2.[1]

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[5][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Activity: A New Frontier

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise against a range of Gram-positive and Gram-negative bacteria.[3][11]

Spectrum of Activity and SAR

Compounds incorporating the thiophene ring have demonstrated broad-spectrum antibacterial activity.[11] For example, certain thienopyrimidine derivatives have shown significant activity against E. coli, B. subtilis, and S. aureus.[12][13] The antimicrobial efficacy is often influenced by the substituents on the thiophene or associated rings. In a series of thieno[2,3-d]pyrimidin-3-yl]-carboxamides, derivatives with specific substituted amido side chains were found to be the most potent.[13] This suggests that for this compound derivatives, modifications to the amine functionality could be a key strategy to enhance potency and modulate the spectrum of activity.

Data on Thiophene Derivatives

While specific MIC values for this compound derivatives are not yet widely published, data from structurally related thiophene compounds highlight the potential of this class.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene Derivatives | A. baumannii (Col-R) | 16 - 32 | [11] |

| Thiophene Derivatives | E. coli (Col-R) | 8 - 32 | [11] |

| Thiophene-Isoxazole | S. aureus | < 0.125 - 6.75 | [2] |

| Thienopyrimidines | S. aureus | Active | [12] |

Note: Col-R indicates colistin-resistant strains. This data is for related thiophene derivatives and serves as a proxy for potential activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[2]

Step-by-Step Protocol:

-

Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

Compound Dilution: Prepare a stock solution of the this compound derivative in DMSO. In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[2]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[2]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Caption: Experimental workflow for MIC determination by broth microdilution.

Central Nervous System (CNS) Activity Considerations

While less explored, the structural features of this compound derivatives suggest potential for CNS activity. The ability of a molecule to cross the blood-brain barrier (BBB) is governed by factors such as low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors.[14] Many CNS drugs are basic tertiary amines, a feature present in this scaffold.[14] Further research is warranted to explore activities such as anticonvulsant, antidepressant, or neuroprotective effects, which have been observed in other heterocyclic amine derivatives.[15][16]

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of literature on related thiophene derivatives strongly supports the potential for potent anticancer and antimicrobial activities. The key to unlocking this potential lies in systematic synthetic exploration and rigorous biological screening.

This guide has provided a framework for such exploration, outlining the key biological areas of interest, insights into structure-activity relationships, and robust, validated protocols for in vitro evaluation. By leveraging this information, researchers can design and test novel libraries of this compound derivatives, paving the way for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

-

N-methyl antitumour agents. A distinct class of anticancer drugs? (1983). PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers in Microbiology. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). Molecules. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules. [Link]

-

Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. (2011). PubMed. [Link]

-

Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]. (2002). PubMed. [Link]

-

Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

-

Biological Diversity of Thiophene: A Review. (2012). Journal of Advanced Scientific Research. [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2011). Molecules. [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). ACS Chemical Neuroscience. [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules. [Link]

-

Synthesis and cytotoxic evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. (2018). Research in Pharmaceutical Sciences. [Link]

-

Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. (2022). Semantic Scholar. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. (2021). Current Medicinal Chemistry. [Link]

-

2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. (2012). PubMed. [Link]

-

Central Nervous System Agents In Medicinal Chemistry Synthesis And CNS Activity Of Phenytoin Derivatives. (2019). ResearchGate. [Link]

-

Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. library.dmed.org.ua [library.dmed.org.ua]

- 13. Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of N-Methyl-(2-thienylmethyl)amine: A Technical Guide for Preclinical Research

Abstract

N-Methyl-(2-thienylmethyl)amine is a heterocyclic amine whose mechanism of action remains largely uncharacterized. Its structure, featuring a thiophene ring linked to a secondary methylamine, bears resemblance to scaffolds known to interact with key neurological targets. The thiophene moiety is a recognized pharmacophore present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and target affinity.[1] This guide presents a structured, hypothesis-driven framework for the systematic investigation of this compound's pharmacological profile. We propose three primary hypothetical mechanisms: (1) Monoamine Oxidase (MAO) Inhibition , (2) Monoamine Reuptake Inhibition , and (3) Direct Adrenergic or Serotonergic Receptor Modulation . This document provides detailed, field-proven experimental protocols to systematically test these hypotheses, offering a comprehensive roadmap for researchers in pharmacology and drug development to elucidate the compound's core mechanism of action.

Introduction and Rationale

This compound (CAS 58255-18-8) is a small molecule featuring a thiophene ring, a known "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Thiophene derivatives have been successfully developed as inhibitors of monoamine oxidase (MAO), as well as selective inhibitors of norepinephrine (NET) and serotonin (SERT) transporters.[3][4][5] The structural similarity of this compound to β-phenethylamines—a classic backbone for central nervous system (CNS) active agents—further suggests its potential to interact with monoaminergic systems.[6][7]

The lipophilicity often conferred by the thiophene ring can contribute to blood-brain barrier penetration, a critical attribute for neurologically active agents.[1] Given this structural precedent, a systematic evaluation of its effect on the key regulators of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) is a logical starting point for its mechanistic characterization. This guide provides the experimental framework to dissect these potential interactions.

Hypothetical Mechanisms of Action

Based on structure-activity relationship (SAR) studies of related thiophene and phenethylamine analogues, we can postulate three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The structural motif of an amine proximal to an aromatic ring is a feature of many MAO inhibitors. Thiophene-containing compounds, in particular, have been shown to be potent and selective inhibitors of MAO-B.[4][8] MAO enzymes are critical for the degradation of monoamine neurotransmitters; their inhibition leads to increased synaptic concentrations of these amines, an action central to treatments for depression and Parkinson's disease.[9] We hypothesize that this compound may act as an inhibitor of either MAO-A, MAO-B, or both.

Hypothesis 2: Monoamine Reuptake Inhibition

The presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets for a vast number of CNS-acting drugs. Thiophene derivatives have been successfully designed as potent NET and SERT inhibitors.[3][10] Furthermore, SAR studies of phenethylamine derivatives show that substitutions on the aromatic ring, such as replacing a phenyl with a thiophenyl group, can strongly influence inhibitory activity at DAT.[11] We hypothesize that this compound may bind to one or more of these transporters, inhibiting the reuptake of their respective neurotransmitters.

Hypothesis 3: Direct Receptor Modulation

Thienylethanolamine derivatives have been reported to act as antagonists at alpha- and/or beta-adrenoreceptors.[12] The core structure of this compound could plausibly allow it to bind directly to G-protein coupled receptors (GPCRs) within the adrenergic or serotonergic families, acting as either an agonist or an antagonist.

Experimental Workflow for Mechanism Elucidation

A phased approach, beginning with broad screening and progressing to more specific functional characterization, is the most efficient path to identifying the primary mechanism of action. This workflow ensures that resources are directed toward the most promising biological targets.

Figure 1: Phased experimental workflow for MOA elucidation.

Phase 1: Primary Screening Protocols

The initial phase is designed to rapidly identify which, if any, of the hypothetical targets the compound interacts with at a meaningful concentration (typically ≤10 µM).

-

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the two MAO isoforms. Using a luminescent-based kit provides high sensitivity and a straightforward, quantitative readout. A significant reduction in luminescence in the presence of the compound indicates inhibition.

-

Methodology:

-

Reagents: Recombinant human MAO-A and MAO-B enzymes, MAO-Glo™ Assay Kit (Promega) containing a luminogenic MAO substrate, Luciferin Detection Reagent, and appropriate buffers. Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B).

-

Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to create a concentration range from 100 µM to 1 nM.

-

Assay Plate Setup: In a 96-well white opaque plate, add 12.5 µL of test compound dilutions or reference inhibitor.

-

Enzyme Addition: Add 12.5 µL of MAO-A or MAO-B enzyme preparation to appropriate wells. Include "no enzyme" controls.

-

Incubation 1: Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Substrate Addition: Add 25 µL of the MAO substrate solution to all wells to initiate the enzymatic reaction.

-

Incubation 2: Incubate for 60 minutes at room temperature.

-

Detection: Add 50 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal. Incubate for 20 minutes in the dark.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value for each isoform.

-

-

Causality: This protocol determines if the compound can displace a known high-affinity radioligand from the binding site of DAT, SERT, and NET. A reduction in measured radioactivity indicates competitive binding. This is a direct measure of target engagement, though it does not reveal functional activity (i.e., inhibitor vs. substrate).

-

Methodology:

-

Reagents: Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET. Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET. Non-specific binding definers: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET).

-

Preparation: Prepare serial dilutions of this compound (100 µM to 1 nM) in binding buffer.

-

Assay Setup (per transporter): In a 96-well plate, combine:

-

50 µL of test compound dilution.

-

50 µL of the appropriate radioligand (at a concentration near its Kd).

-

100 µL of the cell membrane preparation.

-

Include wells for "total binding" (vehicle only) and "non-specific binding" (saturating concentration of the respective definer).

-

-

Incubation: Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter's standard protocol.

-

Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Allow filters to dry, then add scintillation cocktail to each well. Seal the plate and count using a microplate scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-specific). Determine the percent inhibition caused by the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Phase 2: Functional Characterization Protocols

If Phase 1 yields a positive "hit" (e.g., IC50 or Ki < 1 µM), proceed to functional assays to determine the nature of the interaction.

-

Causality: This experiment distinguishes between a reversible inhibitor (which dissociates from the enzyme) and an irreversible one (which forms a covalent bond). This is critical for drug development, as irreversible inhibitors carry different safety profiles. The protocol tests whether the enzyme's activity can be restored after removing the inhibitor by dilution.

-

Methodology:

-

Pre-incubation: Incubate a concentrated solution of MAO enzyme with a high concentration (e.g., 10x IC50) of this compound or a control inhibitor for 30 minutes.

-

Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the MAO-Glo™ assay buffer containing the substrate.

-

Activity Measurement: Immediately measure the enzymatic activity over time using a luminometer in kinetic mode.

-

Interpretation:

-

Reversible: A rapid increase in enzyme activity upon dilution indicates the inhibitor is dissociating, and activity is being restored.

-

Irreversible: Enzyme activity remains low and does not recover, indicating the inhibitor is tightly or covalently bound.

-

-

-

Causality: This is the gold-standard functional assay for transporter inhibitors. It uses synaptosomes (resealed nerve terminals) which contain functional, endogenous transporters. The assay directly measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter into the nerve terminal.

-

Methodology:

-

Reagents: Freshly prepared rat striatal (for DAT) or cortical (for SERT/NET) synaptosomes. [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

-

Preparation: Prepare serial dilutions of this compound.

-

Assay Setup: Pre-incubate synaptosomes with the test compound dilutions or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the respective [³H]neurotransmitter to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) within the linear range of uptake.

-

Uptake Termination: Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

-

Detection & Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Calculate the IC50 for the inhibition of uptake for each neurotransmitter.

-

}

Figure 2: Potential sites of action at a dopaminergic synapse.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The primary goal is to build a selectivity profile for the compound.

Table 1: Summary of Hypothetical Pharmacological Data

| Target | Assay Type | Metric | Value (nM) | Selectivity Ratio |

|---|---|---|---|---|

| MAO-A | Enzymatic Inhibition | IC50 | 8,500 | MAO-B/A = 0.05 |

| MAO-B | Enzymatic Inhibition | IC50 | 425 | |

| DAT | Radioligand Binding | Ki | 150 | |

| SERT | Radioligand Binding | Ki | 2,200 | DAT/SERT = 0.07 |

| NET | Radioligand Binding | Ki | 1,850 | DAT/NET = 0.08 |

| DAT | Functional Uptake | IC50 | 250 | |

| SERT | Functional Uptake | IC50 | >10,000 |

| NET | Functional Uptake | IC50 | >10,000 | |

-

Interpretation of Hypothetical Data: The data in Table 1 would strongly suggest that this compound is a selective dopamine reuptake inhibitor . Its potency at DAT (Ki=150 nM, IC50=250 nM) is more than 10-fold greater than at SERT or NET. It also shows modest, selective MAO-B inhibition, but at a concentration nearly 3-fold higher than its DAT binding affinity. This profile suggests its primary mechanism of action is likely DAT inhibition.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to elucidating the mechanism of action for this compound. By progressing through phased screening and functional assays, researchers can efficiently identify the compound's primary biological target and its functional consequences. Based on the structural alerts within the molecule, a profile centered on monoamine oxidase or transporter inhibition is the most probable outcome.[3][4][11]

Upon confirmation of a primary target, future work should focus on in vivo studies to demonstrate target engagement and pharmacological effects in a whole-animal model. This could include microdialysis to measure changes in synaptic neurotransmitter levels or behavioral assays relevant to the identified mechanism (e.g., locomotor activity for a dopamine-acting agent).

References

- Guglielmi, P., Secci, D., Petzer, A., et al. (2022). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. Sapienza University of Rome.

-

Zhang, A., Zhou, G., Rong, S. B., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995. Available from: [Link]

-

Hasan, M., Al-Salahi, R., Al-Ostoot, F. H., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

Lourens, A. C., Malan, S. F., van der Schyf, C. J., et al. (2015). Monoamine oxidase inhibitory activities of heterocyclic chalcones. Bioorganic & Medicinal Chemistry Letters, 25(22), 5294-5298. Available from: [Link]

-

Stork. (n.d.). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Retrieved from [Link]

-

Kim, J., Lee, S., Oh, K. W., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458-467. Available from: [Link]

-

Kumar, A., Sharma, G., & Singh, H. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Current Drug Targets. Available from: [Link]

-

Bagli, J. F., Mackay, W. D., & Ferdinandi, E. (1976). Synthesis and Antihypertensive Activity of Some Thienylethanolamines. Journal of Medicinal Chemistry, 19(7), 876-882. Available from: [Link]

-

LookChemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). amine. Retrieved from [Link]

-

Asiri, A. M., & Khan, S. A. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Molbank, 2010(3), M659. Available from: [Link]

-

PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. Retrieved from [Link]

-

Istrate, A., & Istrate, E. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 13(10), 301. Available from: [Link]

-

Casadio, S., Cousse, H., Mouzin, G., et al. (1978). [New Beta-Phenethylamine Derivatives: Synthesis and Pharmacologic Properties]. Bollettino Chimico Farmaceutico, 117(2), 83-89. Available from: [Link]

-

Zhang, Z., Liu, Y., Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available from: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]

-

Kumar, A., Sharma, G., & Singh, H. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 614-624. Available from: [Link]

-

PubChem. (n.d.). 2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (2-Thienylmethyl)amine. Retrieved from [Link]

-

PubChem. (n.d.). Thenalidine. Retrieved from [Link]

-

Grunewald, G. L., & Dahan, I. (2006). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society, 128(13), 4353-4361. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitory activities of heterocyclic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [New beta-phenethylamine derivatives: Synthesis and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]

- 10. storkapp.me [storkapp.me]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antihypertensive activity of some thienylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-(2-thienylmethyl)amine: A Scoping Review and Framework for Therapeutic Target Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-(2-thienylmethyl)amine is a simple secondary amine whose therapeutic potential remains largely unexplored. Public domain literature and bioactivity databases currently lack significant data on its biological targets and mechanism of action. This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for this molecule. By leveraging principles of bioisosterism, structure-activity relationship (SAR) analysis, and modern computational screening methodologies, we propose a hypothesis-driven approach to unlock its pharmacological potential. This document is intended to serve as a strategic roadmap for researchers, outlining both theoretical and practical steps, from initial hypothesis generation to preclinical experimental validation.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule with the chemical formula C₆H₉NS[1][2]. It features a thiophene ring connected via a methylene bridge to a methyl-substituted secondary amine. The thiophene ring is a common motif in medicinal chemistry, often serving as a bioisostere for a phenyl ring, a substitution that can modulate potency, selectivity, and pharmacokinetic properties[2][3]. Despite its structural simplicity and the presence of the biologically relevant thienylmethylamine scaffold, a thorough review of scientific literature and chemical databases, including PubChem and ChEMBL, reveals a conspicuous absence of bioactivity data[4][5][6][7][8][9][10].

This lack of data presents both a challenge and an opportunity. The challenge lies in the absence of a clear starting point for investigation. The opportunity resides in the potential for discovering novel pharmacology. This guide is structured to navigate this "data-poor" environment by establishing a logical, evidence-based workflow for target identification and validation.

Hypothesis Generation via Bioisosterism and Structural Analogy

In the absence of direct screening data, the most logical first step is to generate hypotheses based on the molecule's structural features.

The Thiophene Moiety as a Phenyl Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a similar biological response, is a cornerstone of medicinal chemistry[2][11][12]. The thiophene ring is a well-established bioisostere of a benzene ring. This suggests that this compound may share targets with its phenyl analog, N-methylphenethylamine .

N-methylphenethylamine and its derivatives are known to interact with a variety of targets within the central nervous system (CNS), primarily monoamine transporters and receptors[13][14][15]. Therefore, a primary set of hypotheses is that this compound may modulate:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, which is a key regulator of monoaminergic systems.

-

Adrenergic and Serotonergic Receptors: Such as the 5-HT₂A receptor, which is a common target for phenethylamine derivatives[14][16].

Insights from Structurally Related Thienylmethylamine Derivatives

While data on the core molecule is scarce, more complex molecules incorporating the thienylmethylamine scaffold have been documented. For instance, Thenalidine, which contains an N-phenyl-N-(2-thienylmethyl)piperidine core, is known as a histamine H1 antagonist[17]. This suggests that histamine receptors could be another family of potential targets.

Based on these structural analogies, we can propose a primary set of potential targets for initial investigation, summarized in Table 1.

| Target Class | Specific Examples | Rationale |

| Monoamine Transporters | DAT, NET, SERT | Bioisosteric relationship to N-methylphenethylamine. |

| G-Protein Coupled Receptors (GPCRs) | TAAR1, 5-HT₂A, Histamine H1 | Analogy to known phenethylamine and thienylamine derivatives. |

| Sensory Receptors | TRPM8 | A complex derivative showed activity as a cooling agent on this target[18]. |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Potential for metabolism and/or inhibition, common for amine-containing CNS drugs. |

Table 1: Hypothesized Potential Therapeutic Targets of this compound

In Silico Target Prediction and Virtual Screening

Computational methods provide a rapid and cost-effective means to screen a molecule against a vast number of potential biological targets, refining our hypotheses before committing to resource-intensive wet lab experiments[19][20].

Pharmacophore Modeling and Ligand-Based Screening

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor[1][21][22][23][24]. We can construct pharmacophore models based on the known ligands of our hypothesized targets (e.g., phenethylamine-based DAT inhibitors or tryptamine-based 5-HT₂A agonists). This compound can then be conformationally analyzed to determine how well it fits these models. A high degree of fit would strengthen the hypothesis for that particular target.

The logical workflow for this process is depicted below.

Caption: Ligand-based pharmacophore screening workflow.

Experimental Validation of Potential Targets

Following the generation of prioritized hypotheses from in silico screening, experimental validation is imperative. The following section details standardized protocols for assessing the interaction of this compound with the proposed targets.

Primary Binding Assays

The first step is to confirm a direct physical interaction between the compound and the target protein. Radioligand binding assays are the gold standard for this purpose.

Protocol 4.1.1: Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT.

-

[³H]-WIN 35,428 (a high-affinity radioligand for DAT).

-

This compound stock solution (in DMSO).

-

GBR 12909 (a selective DAT inhibitor for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Scintillation vials and scintillation fluid.

-

Microplate harvester and liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of this compound in assay buffer (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of GBR 12909 solution (10 µM final concentration, for non-specific binding), or 50 µL of the this compound dilution.

-

Add 50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM, near its Kd).

-

Add 100 µL of the DAT-expressing cell membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate for 60 minutes at 4°C with gentle agitation.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester, and wash three times with ice-cold assay buffer to separate bound from free radioligand.

-

Transfer the filter discs to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

-